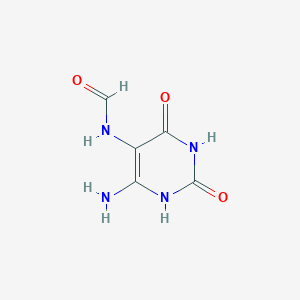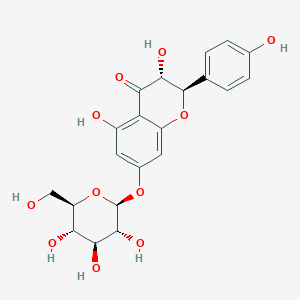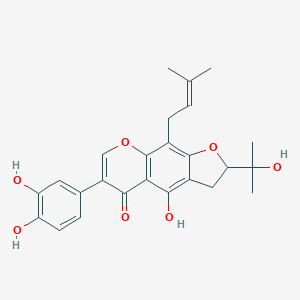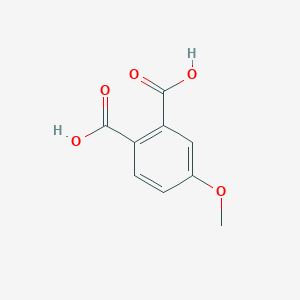![molecular formula C24H28N2O4 B157666 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol CAS No. 132194-31-1](/img/structure/B157666.png)
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol
Overview
Description
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol is a chemical compound that belongs to the class of phenolic compounds It is structurally related to naftopidil, a known α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with phenylhydrazine under acidic conditions to form the intermediate phenylhydrazone. This intermediate is then subjected to cyclization and subsequent hydroxylation to yield this compound. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and naphthol rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of conditions related to oxidative stress and inflammation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties
Mechanism of Action
The mechanism of action of 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The compound may inhibit oxidative stress pathways by scavenging free radicals and modulating the activity of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Naftopidil: A related α1-adrenoceptor antagonist used in clinical practice.
Phenolic Acids: Compounds like gallic acid and caffeic acid, which also possess antioxidant properties.
Hydroxycinnamic Acids: Compounds such as ferulic acid and sinapic acid, known for their anti-inflammatory and antimicrobial activities
Uniqueness
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol is unique due to its combined structural features of a phenyl group and a hydroxyl group attached to the naftopidil backbone
Properties
CAS No. |
132194-31-1 |
|---|---|
Molecular Formula |
C24H28N2O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-15-19(27)9-10-22(24)26-13-11-25(12-14-26)16-20(28)17-30-23-8-4-6-18-5-2-3-7-21(18)23/h2-10,15,20,27-28H,11-14,16-17H2,1H3 |
InChI Key |
AMXMCPNWQJKZCZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Synonyms |
(phenyl)hydroxynaftopidil 4-hydroxyphenylnaftodipil |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)












![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
